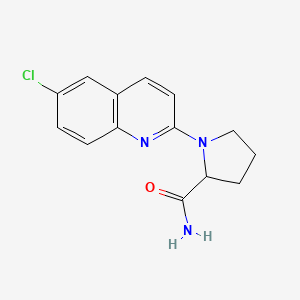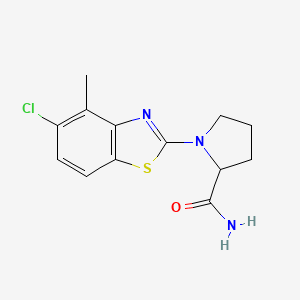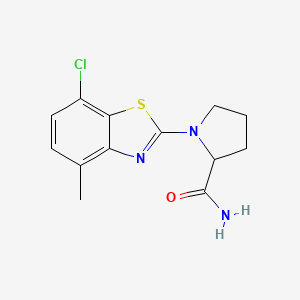![molecular formula C17H28N6O2 B6444946 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640834-93-9](/img/structure/B6444946.png)
2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound. It's a molecule of considerable interest in pharmaceutical and medicinal chemistry due to its unique structural characteristics and potential bioactive properties. This compound comprises various functional groups, including a pyrimidine ring, a piperazine ring, and a morpholine moiety, each contributing to its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from commercially available reagents. The general pathway includes the formation of the pyrimidine core, followed by the introduction of the piperazine and morpholine groups. Reactions are often performed under controlled conditions, utilizing catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound can be optimized through continuous flow chemistry techniques, which enhance reaction efficiency, scalability, and safety. Large-scale synthesis might employ automated systems for reagent addition and product isolation, streamlining the overall process.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduction of nitro groups to amines.
Substitution: : Nucleophilic substitution at the pyrimidine ring, replacing functional groups.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reactions are generally conducted under mild to moderate temperatures, often in organic solvents like dichloromethane or ethanol.
Major Products Formed: : The reactions yield various derivatives, depending on the specific conditions and reagents used. Oxidation might produce N-oxides, while reduction reactions yield primary amines. Substitution reactions result in compounds with modified functional groups, enhancing their biological activity or chemical stability.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : In studying the interaction of bioactive molecules with cellular receptors.
Medicine: : Potentially as a pharmaceutical agent with therapeutic properties.
Industry: : As a precursor for the production of specialized chemicals or materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the piperazine and morpholine groups provide structural flexibility, facilitating binding to diverse biological molecules. Pathways involved might include modulation of enzyme activity or receptor signaling, influencing physiological processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. For instance:
2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one: : Lacks the morpholine ring, resulting in different biological activity.
4-{4-[(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}butan-1-one: : Different alkyl chain length, affecting its reactivity and binding properties.
Each compound’s uniqueness lies in its specific structural features and the resulting implications for its chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-14-12-15(19-17(18-14)20(2)3)22-6-4-21(5-7-22)13-16(24)23-8-10-25-11-9-23/h12H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJLVZORABEUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444868.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444870.png)

![6-{1-[(6-methoxypyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444885.png)
![1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444889.png)
![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444907.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444917.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444925.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444938.png)
![6-phenyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azaspiro[3.3]heptane](/img/structure/B6444950.png)
![1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444956.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444965.png)


